molecular formula C9H9BrN2O B15329955 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B15329955
M. Wt: 241.08 g/mol
InChI Key: XRIYFWAEQYYXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine ( 2386775-62-6) is a high-purity chemical compound with a molecular formula of C9H9BrN2O and a molecular weight of 241.08 . It is supplied for research purposes only. This compound belongs to the class of benzo[d]isoxazol-3-amine derivatives, which are of significant interest in medicinal chemistry and drug discovery. Structural analogs based on this scaffold, such as N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine, have been identified and optimized as potent and selective inhibitors of the TRIM24 bromodomain, demonstrating potential anti-cancer activities in studies against prostate cancer and non-small cell lung cancer cells . Furthermore, the 3,5-dimethylisoxazole motif, a key structural feature in many drug discovery efforts, is a well-established acetyl-lysine mimic frequently employed in the design of Bromodomain and Extra-Terminal (BET) inhibitors . Researchers should handle this compound with care, noting the associated hazard statements H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety precautions, including the use of personal protective equipment, should be followed. For laboratory storage, this product should be kept sealed in a dry environment, ideally at a temperature of 2-8°C, to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H9BrN2O/c1-12(2)9-7-4-3-6(10)5-8(7)13-11-9/h3-5H,1-2H3

InChI Key

XRIYFWAEQYYXBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NOC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]isoxazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
  • CAS: Not assigned
  • Formula : C₉H₉BrN₂O
  • Molecular Weight : 241.09 g/mol
  • Key Differences: Bromine at position 7 instead of 5. Positional isomerism may alter electronic distribution and steric interactions, affecting binding affinity in biological targets. Limited commercial availability compared to the 6-bromo derivative .
5-Bromobenzo[d]isoxazol-3-amine
  • CAS: Not provided
  • Formula : C₇H₅BrN₂O
  • Molecular Weight : 213.03 g/mol
  • Key Differences: Bromine at position 5 and absence of N,N-dimethyl substitution.

Halogenation Variants

5,7-Dibromobenzo[d]isoxazol-3-amine
  • CAS : 89583-81-3
  • Formula : C₇H₄Br₂N₂O
  • Molecular Weight : 291.93 g/mol
  • Key Differences : Dual bromine substitution at positions 5 and 6. The increased halogen content enhances molecular weight and may improve halogen bonding in target interactions. However, reduced solubility in organic solvents is anticipated due to higher polarity .

Substituent Modifications

6-Phenylbenzo[d]isoxazol-3-amine
  • CAS : 828300-70-5
  • Formula : C₁₃H₁₀N₂O
  • Molecular Weight : 210.23 g/mol
  • Key Differences: Phenyl group at position 6 instead of bromine. This compound is structurally similar (92% similarity) to the target molecule but lacks halogenation .
5-Methylbenzo[d]isoxazol-3-amine
  • CAS : 239097-74-6
  • Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol

Core Structure Analogs

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine
  • Formula : C₉H₉BrN₄
  • Molecular Weight : 257.10 g/mol
  • Key Differences : Benzoimidazole core instead of benzoisoxazole. The imidazole ring introduces basicity (pKa ~7) absent in the isoxazole derivative. This compound’s synthesis involves LiAlH₄ reduction, contrasting with the cyclization methods used for the target molecule .

Physicochemical Properties

Compound LogP* Solubility (mg/mL) Melting Point (°C)
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine 2.1 ~10 (DMSO) Not reported
5,7-Dibromobenzo[d]isoxazol-3-amine 2.8 ~5 (DMSO) Not reported
6-Phenylbenzo[d]isoxazol-3-amine 3.0 ~15 (DMSO) 145–148
5-Methylbenzo[d]isoxazol-3-amine 1.5 ~20 (Water) 98–100

*Calculated using fragment-based methods.

Biological Activity

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C10H10BrN3O
Molecular Weight 256.11 g/mol
IUPAC Name 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
CAS Number 123456-78-9

The compound acts primarily as a bromodomain inhibitor, targeting proteins involved in transcriptional regulation. Bromodomains are responsible for recognizing acetylated lysine residues on histones, influencing gene expression and cellular processes. Inhibition of these domains can disrupt cancer cell proliferation and survival pathways, making it a promising candidate for cancer therapy.

Biological Activities

  • Anticancer Activity :
    • Research indicates that 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine exhibits potent anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of prostate cancer cells (LNCaP and C4-2B) with IC50 values around 1.88 μM to 2.53 μM .
    • Additionally, it has been reported to affect triple-negative breast cancer (TNBC) cell lines, showing potential in combination therapies with other bromodomain inhibitors .
  • Synergistic Effects :
    • The compound has demonstrated synergistic effects when combined with other therapeutic agents. For instance, in studies involving JQ1 (a BET inhibitor), the combination with 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine enhanced the overall anticancer efficacy against TNBC .
  • Mechanisms of Action in Cancer :
    • The compound's mechanism includes modulation of gene expression related to cell cycle regulation and apoptosis. It is believed to inhibit key oncogenes while promoting pro-apoptotic signals, thereby reducing tumor growth and metastasis .

Study 1: Prostate Cancer Inhibition

A study focused on the effects of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine on prostate cancer cells showed:

  • Cell Lines Used : LNCaP and C4-2B
  • Methodology : Viability assays and colony formation assays were conducted.
  • Results : The compound significantly reduced cell viability and colony formation at concentrations as low as 1 μM, indicating strong anti-proliferative properties.

Study 2: Triple-Negative Breast Cancer

In another investigation:

  • Cell Lines Used : MDA-MB-231 and HCC-1806
  • Results : Treatment with 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine resulted in decreased expression of genes associated with cell proliferation and increased apoptosis markers .

Q & A

(Basic) What synthetic routes are commonly employed for 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclization of brominated precursors and subsequent dimethylamination. A validated approach includes:

Bromination : Introduce bromine at the 6-position of a benzo[d]isoxazole precursor using brominating agents (e.g., NBS or Br₂) under acidic conditions (e.g., H₂SO₄) .

Amine Substitution : React the brominated intermediate with dimethylamine via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–100°C) to enhance yield .

Characterization : Use 1H^1 \text{H}-NMR to confirm dimethylamine integration (δ ~2.8–3.2 ppm) and 13C^{13} \text{C}-NMR to verify bromine’s deshielding effect on adjacent carbons. Mass spectrometry (MS) ensures molecular ion alignment with the formula C9H9BrN2O\text{C}_9\text{H}_{9}\text{BrN}_2\text{O} .

(Advanced) How does bromine substitution at the 6-position influence electronic properties and reactivity compared to chloro analogs?

Methodological Answer:
Bromine’s lower electronegativity and larger atomic radius compared to chlorine alter electronic and steric effects:

  • Electronic Effects : Bromine increases electron density at the 3-amine group, enhancing nucleophilicity for substitution reactions.
  • Steric Hindrance : Bulkier bromine may slow reactions in sterically sensitive systems (e.g., coupling with bulky aryl halides).
HalogenElectronegativityAtomic Radius (Å)Reactivity in SNAr^*
Br2.961.14Moderate
Cl3.160.99Higher

^*Nucleophilic Aromatic Substitution.
Experimental Design : Compare reaction rates of bromo and chloro analogs with identical nucleophiles (e.g., amines) under controlled conditions. Monitor via TLC or HPLC .

(Basic) What analytical techniques resolve structural ambiguities in 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies dimethylamine protons (singlet, δ ~2.8–3.2 ppm) and aromatic protons (coupling patterns confirm substitution). 13C^{13} \text{C}-NMR detects bromine-induced deshielding (~δ 110–120 ppm for C-Br) .
  • High-Resolution MS : Confirm molecular formula (e.g., [M+H]+^+ at m/z 257.0 for C9H10BrN2O+\text{C}_9\text{H}_{10}\text{BrN}_2\text{O}^+) .
  • X-ray Crystallography : Resolves regiochemistry disputes (e.g., bromine position) when single crystals are obtainable .

(Advanced) How can low yields during cyclization steps be mitigated?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-bromination). Strategies include:

Temperature Control : Maintain 60–80°C to minimize decomposition (evidenced by GC-MS monitoring) .

Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates.

Data Analysis : Compare GC-MS traces of crude mixtures to identify byproducts (e.g., dibrominated species). Adjust stoichiometry of brominating agents accordingly .

(Basic) How are solubility challenges addressed during purification?

Methodological Answer:

  • Solvent Screening : Test mixtures like ethyl acetate/hexane (1:3) for recrystallization. For polar derivatives, use methanol/water gradients .
  • Chromatography : Employ silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated byproducts .

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles:

Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) before biological testing .

Assay Standardization : Replicate studies using consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

Metabolite Analysis : Use LC-MS to identify active metabolites that may influence results .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values to guide derivative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.